rac-(3aR,6aS)-2-ethyl-tetrahydro-2H-furo[3,4-d][1,3,2]dioxaborole, cis
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Overview
Description
rac-(3aR,6aS)-2-ethyl-tetrahydro-2H-furo[3,4-d][1,3,2]dioxaborole, cis: is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a furodioxaborole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aS)-2-ethyl-tetrahydro-2H-furo[3,4-d][1,3,2]dioxaborole, cis typically involves the reaction of ethyl-substituted precursors with boron-containing reagents under controlled conditions. One common method includes the use of benzo[d][1,3]dioxole-4,7-dicarboxylic acid and zinc(II) under solvothermal conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,6aS)-2-ethyl-tetrahydro-2H-furo[3,4-d][1,3,2]dioxaborole, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce different boron-containing compounds.
Scientific Research Applications
rac-(3aR,6aS)-2-ethyl-tetrahydro-2H-furo[3,4-d][1,3,2]dioxaborole, cis has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Its potential biological activities are being explored, although specific applications are still under investigation.
Medicine: Research is ongoing to determine its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which rac-(3aR,6aS)-2-ethyl-tetrahydro-2H-furo[3,4-d][1,3,2]dioxaborole, cis exerts its effects involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, for example, it acts as a boron reagent that facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process . The molecular targets and pathways involved in its biological activities are still being studied.
Comparison with Similar Compounds
(3aR,6aS)Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide: This compound shares a similar heterocyclic structure but contains sulfur instead of boron.
Benzo[d][1,3]dioxole-type compounds: These compounds have a similar dioxole ring system but differ in their substituents and overall structure.
Properties
CAS No. |
74793-57-0 |
---|---|
Molecular Formula |
C6H11BO3 |
Molecular Weight |
142 |
Purity |
95 |
Origin of Product |
United States |
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